

# Commercial Availability and Synthetic Utility of 1,8-Dibromooctane: A Technical Guide

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## Compound of Interest

Compound Name: 1,8-Dibromooctane

Cat. No.: B1199895

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## Introduction

**1,8-Dibromooctane** is a versatile bifunctional alkylating agent that serves as a key building block in a multitude of organic syntheses. Its linear eight-carbon chain, flanked by two reactive bromine atoms, allows for the construction of a wide array of more complex molecules, including polymers, macrocycles, and various pharmaceutical intermediates.<sup>[1]</sup> This technical guide provides a comprehensive overview of the commercial availability of **1,8-Dibromooctane**, its key physicochemical properties, and detailed experimental protocols for its application in several important synthetic transformations.

## Commercial Availability

**1,8-Dibromooctane** is readily available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in purities of 97-98%, with common suppliers and their typical offerings summarized below.

Supplier	Purity	Available Quantities
Sigma-Aldrich	≥98%	25 g, 100 g, 500 g
Thermo Fisher Scientific	~98%	25 g, 50 g, 100 g
TCI Chemicals	>97.0% (GC)	25 g, 100 g, 500 g
J&K Scientific	97.5%	Grams to Kilograms

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of **1,8-Dibromooctane** is essential for its safe handling and effective use in synthesis.

Property	Value
CAS Number	4549-32-0
Molecular Formula	C <sub>8</sub> H <sub>16</sub> Br <sub>2</sub>
Molecular Weight	272.02 g/mol
Appearance	Colorless to pale yellow liquid
Melting Point	12-16 °C
Boiling Point	270-272 °C
Density	1.477 g/mL at 25 °C
Refractive Index	n <sub>20/D</sub> 1.498
Solubility	Insoluble in water, soluble in common organic solvents

## Synthetic Applications and Experimental Protocols

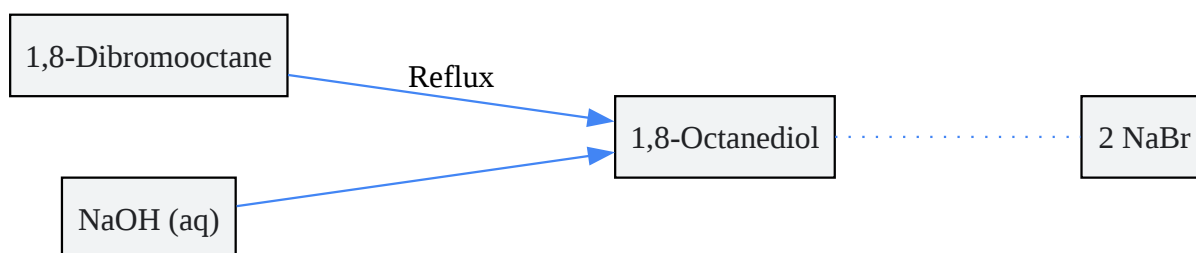
**1,8-Dibromooctane**'s utility in organic synthesis is broad, primarily functioning as a linker to connect two molecular fragments or as a precursor for the introduction of other functional groups at the terminal positions of an octane chain.

## Synthesis of 1,8-Octanediol

The conversion of **1,8-Dibromooctane** to 1,8-Octanediol is a fundamental transformation that replaces the terminal bromine atoms with hydroxyl groups. This diol can then be used in the synthesis of polyesters and other polymers.

### Experimental Protocol: Hydrolysis of **1,8-Dibromooctane**

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve **1,8-dibromooctane** (1.0 eq) in a suitable solvent such as a mixture of water and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) containing a slight excess of sodium hydroxide (2.2 eq).
- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 100-150 °C, depending on the solvent) and stir vigorously for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If a phase-transfer catalyst was used, separate the aqueous and organic layers. If DMSO was the solvent, pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
- **Purification:** Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 1,8-octanediol can be further purified by recrystallization from a suitable solvent or by column chromatography.



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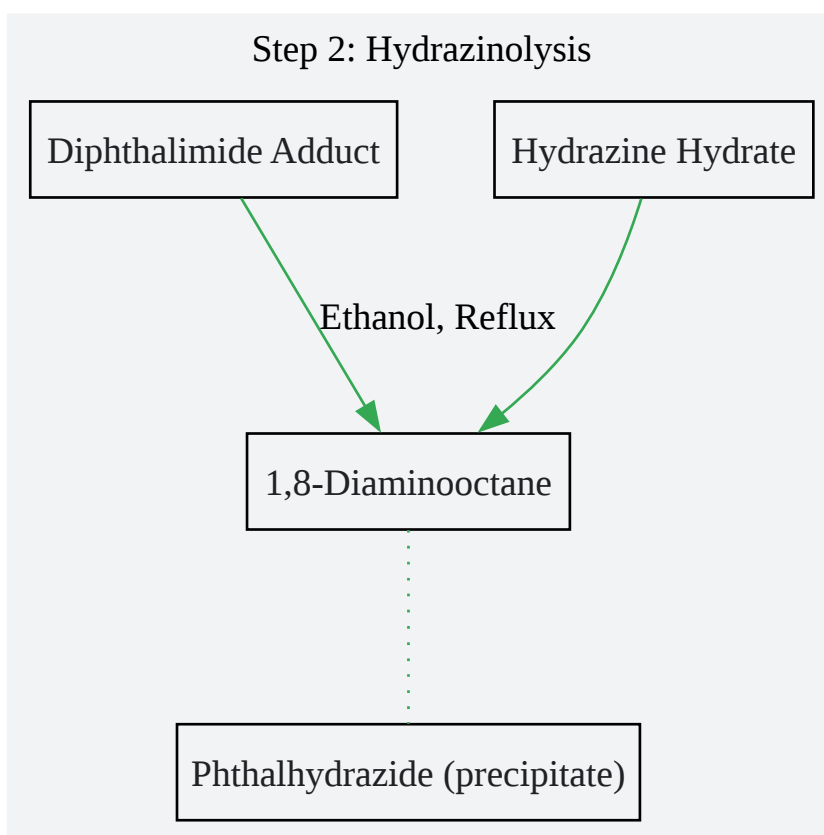
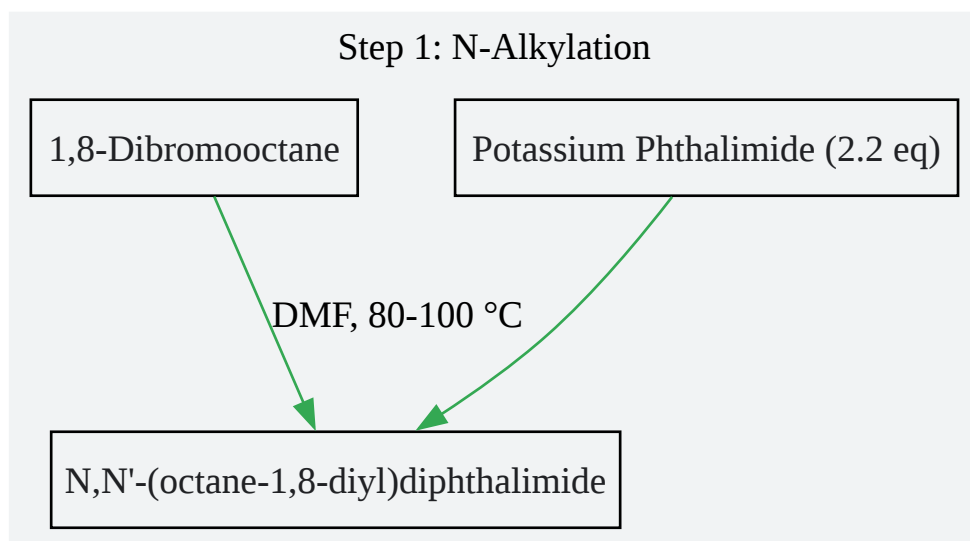
Synthesis of 1,8-Octanediol from **1,8-Dibromooctane**.

## Synthesis of 1,8-Diaminooctane via Gabriel Synthesis

Direct amination of **1,8-dibromooctane** with ammonia can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. The Gabriel synthesis provides a more controlled method for the preparation of primary amines.

Experimental Protocol: Gabriel Synthesis of 1,8-Diaminooctane

- **N-Alkylation of Potassium Phthalimide:** In a round-bottom flask, suspend potassium phthalimide (2.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add **1,8-dibromooctane** (1.0 eq) to the suspension. Heat the mixture to 80-100 °C and stir for 6-12 hours.[\[2\]](#)
- **Work-up of Phthalimide Adduct:** Cool the reaction mixture and pour it into ice-water to precipitate the N,N'-(octane-1,8-diyl)diphthalimide. Filter the solid, wash it with water, and dry it.
- **Hydrazinolysis:** Suspend the dried diphthalimide adduct in ethanol or a similar solvent. Add hydrazine hydrate (4-5 eq) and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.[\[3\]](#)
- **Isolation of the Diamine:** Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide and to form the diamine hydrochloride salt. Filter off the solid. Basify the filtrate with a strong base (e.g., NaOH) to liberate the free diamine. Extract the 1,8-diaminooctane with an organic solvent, dry the organic layer, and remove the solvent to obtain the product.



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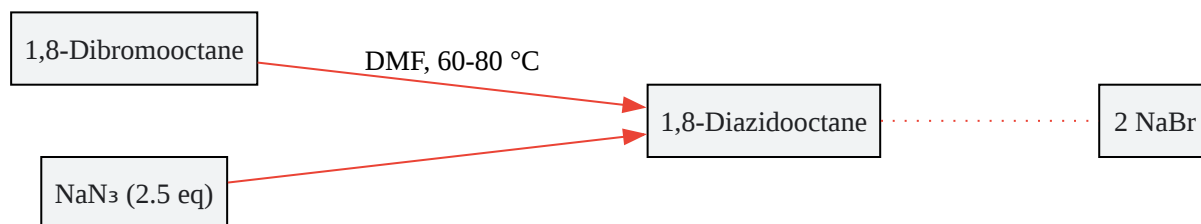
Gabriel synthesis of 1,8-Diaminooctane.

## Synthesis of 1,8-Diazidooctane

The conversion of **1,8-dibromooctane** to 1,8-diazidooctane provides a precursor for the synthesis of 1,8-diaminooctane via reduction or for use in "click chemistry" reactions.

#### Experimental Protocol: Azidation of **1,8-Dibromooctane**

- **Reaction Setup:** In a round-bottom flask, dissolve **1,8-dibromooctane** (1.0 eq) in a polar aprotic solvent like DMF or DMSO. Add sodium azide ( $\text{NaN}_3$ , 2.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.[4][5]
- **Reaction Conditions:** Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.[4]
- **Work-up:** Cool the reaction mixture and pour it into a large volume of water. Extract the product with an organic solvent such as diethyl ether.
- **Purification:** Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent carefully under reduced pressure to yield 1,8-diazidooctane. Further purification can be achieved by vacuum distillation.



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Synthesis of 1,8-Diazidooctane.

## Conclusion

**1,8-Dibromooctane** is a commercially accessible and synthetically valuable building block for researchers in organic chemistry and drug development. Its bifunctional nature allows for the straightforward synthesis of a variety of important intermediates, including diols, diamines, and diazides. The experimental protocols provided in this guide offer a starting point for the

practical application of **1,8-dibromooctane** in the laboratory. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific applications.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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